molecular formula C26H26N2O4S B3519209 N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B3519209
M. Wt: 462.6 g/mol
InChI Key: IQZUCUKMPBNPJG-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carboxamide group and an azepane ring attached via a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which is then functionalized to introduce the carboxamide group. The azepane ring is introduced through a sulfonylation reaction, where a sulfonyl chloride derivative reacts with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Amines.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the xanthene core.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can inhibit the synthesis of folic acid in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c29-26(25-21-9-3-5-11-23(21)32-24-12-6-4-10-22(24)25)27-19-13-15-20(16-14-19)33(30,31)28-17-7-1-2-8-18-28/h3-6,9-16,25H,1-2,7-8,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZUCUKMPBNPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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